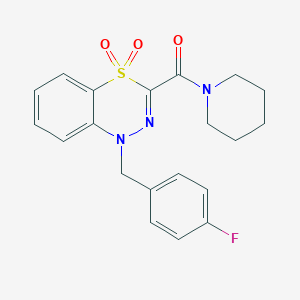

1-(Thiophenecarbonyl)-4-(4-trifluoromethylphenyl)semicarbazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(Thiophenecarbonyl)-4-(4-trifluoromethylphenyl)semicarbazide, also known as TFPSC, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. TFPSC is a semicarbazide derivative that has a unique molecular structure, making it an attractive candidate for research in drug discovery, biochemistry, and other fields of science. In

Applications De Recherche Scientifique

Synthesis of Fluorinated Compounds

The trifluoromethyl group is pivotal in pharmaceuticals, agrochemicals, and materials science due to its ability to impart unique physical and chemical properties . The compound serves as a synthetic intermediate for creating more complex fluorinated entities. Its utility lies in the activation of the C–F bond in the CF3 group, which is a cornerstone for synthesizing a wide array of fluorinated compounds.

C–F Bond Activation

C–F bond activation is a challenging yet crucial task in organic synthesis . The subject compound can be employed in various strategies for C–F bond activation, including anionic S N 2′-type substitution, cationic S N 1′-type substitution, ipso-substitution, and defluorinative functionalization with transition metals or photoredox catalysts .

Transition Metal-Catalyzed Cycloaddition Reactions

Transition metal-catalyzed cycloaddition reactions are essential for constructing cycloalkanes and cycloalkenes containing fluoro or trifluoromethyl groups . The compound can be used in these reactions to develop new materials with desired properties, such as increased resistance to degradation or altered electrical characteristics.

Radical Trifluoromethylation

Radical trifluoromethylation is a process that introduces the trifluoromethyl group into carbon-centered radical intermediates . This compound can act as a precursor or reagent in such reactions, enabling the synthesis of trifluoromethylated molecules that are increasingly important in various fields.

Pharmaceutical Research

In pharmaceutical research, the introduction of fluorine atoms or trifluoromethyl groups into molecules can significantly alter their biological activity . This compound’s derivatives can be used to synthesize new drug candidates with potential improved efficacy and pharmacokinetic properties.

Agrochemical Development

The trifluoromethyl group’s presence in agrochemicals can enhance their activity and stability . As a versatile intermediate, this compound can be utilized to develop new agrochemicals that are more effective and environmentally friendly.

Propriétés

IUPAC Name |

1-(thiophene-2-carbonylamino)-3-[4-(trifluoromethyl)phenyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F3N3O2S/c14-13(15,16)8-3-5-9(6-4-8)17-12(21)19-18-11(20)10-2-1-7-22-10/h1-7H,(H,18,20)(H2,17,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCNVOFSSSHIDEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)NNC(=O)NC2=CC=C(C=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F3N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

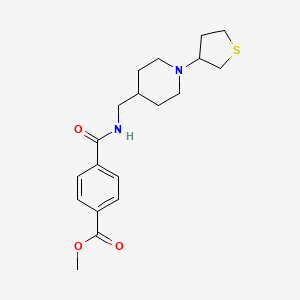

![N-((4aR,6S,7R,8R,8aS)-8-hydroxy-2,2-dimethyl-6-phenoxyhexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide](/img/structure/B2905912.png)

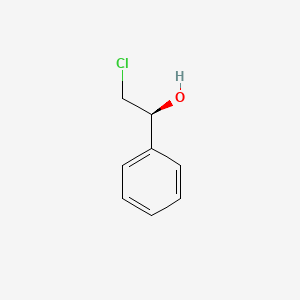

![3-fluoro-4-methyl-N-{1-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}benzamide](/img/structure/B2905915.png)

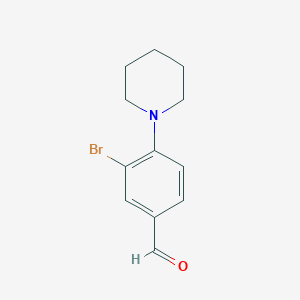

![1,3-Dimethyl-8-[(4-methylphenyl)methylsulfanyl]-7-(2-methylprop-2-enyl)purine-2,6-dione](/img/structure/B2905918.png)

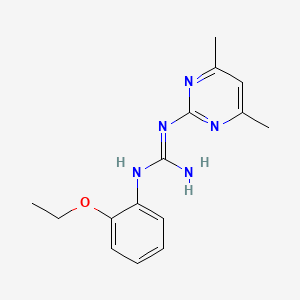

![N-([3,3'-bipyridin]-5-ylmethyl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2905933.png)